3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13319205
InChI: InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H,13H2
SMILES: C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3
Molecular Formula: C12H9N3OS
Molecular Weight: 243.29 g/mol

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

CAS No.:

Cat. No.: VC13319205

Molecular Formula: C12H9N3OS

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline -

Specification

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
IUPAC Name 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline
Standard InChI InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H,13H2
Standard InChI Key FVRXRIYOOQXOCY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3
Canonical SMILES C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a central 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) linked to a thiophen-2-yl group at position 3 and an aniline moiety at position 5. The IUPAC name, 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline, reflects this substitution pattern . Key identifiers include:

PropertyValueSource
Molecular FormulaC12H9N3OS\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{OS}PubChem
Molecular Weight243.29 g/molChemBK
SMILESC1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3PubChem
InChIKeyWNLCONXWQINKKF-UHFFFAOYSA-NPubChem

The planar 1,2,4-oxadiazole core facilitates π-π stacking interactions, while the thiophene and aniline groups contribute to electronic diversity, enabling binding to biological targets .

Spectral and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity. Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic shifts:

  • 1H^1\text{H}-NMR: δ 7.8–8.1 ppm (aromatic protons), δ 6.7–7.3 ppm (aniline NH2_2) .

  • 13C^{13}\text{C}-NMR: δ 165–170 ppm (oxadiazole C=N), δ 125–140 ppm (thiophene and benzene carbons) .

Synthesis and Optimization

Classical Heterocyclization Methods

The Tiemann-Krüger method remains a cornerstone for synthesizing 1,2,4-oxadiazoles. For this compound, amidoximes react with thiophene-2-carbonyl chloride under basic conditions :

Amidoxime+Thiophene-2-carbonyl chlorideBase3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline\text{Amidoxime} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Base}} \text{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline}
MethodConditionsYield (%)Reference
Tiemann-KrügerPyridine, reflux, 12 h65–78PMC
Microwave-assistedKOH/DMSO, 80°C, 10 min88–95MDPI
T3P-mediatedEt3_3N, rt, 6 h87–97PMC

Microwave irradiation reduces reaction time to 10 minutes with yields exceeding 90%, leveraging rapid heating to accelerate cyclodehydration .

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency by stabilizing intermediates. Tetrabutylammonium hydroxide (TBAH) increases yields to 98% by facilitating deprotonation .

AnalogCell Line (IC50_{50}, μM)Reference
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)anilineHCT-116: 48.37PMC
Gold(I) complexesLXFA 629: 0.003PMC
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]anilinePredicted: 15–30 (in silico)

The thiophene moiety may enhance membrane permeability, while the aniline group enables hydrogen bonding with target proteins like protein-tyrosine phosphatase 1B (PTP1B) .

Antimicrobial and Anti-inflammatory Properties

Oxadiazoles inhibit bacterial enoyl-acyl carrier protein reductase (FabI) and cyclooxygenase-2 (COX-2). Molecular docking suggests moderate affinity (Kd1050μMK_d \approx 10–50 \mu\text{M}) for these targets .

Structure-Activity Relationships (SAR)

  • Electron-donating groups (EDGs) on the aniline ring (e.g., -NH2_2) improve solubility and target engagement .

  • Thiophene substitution at position 3 enhances lipophilicity, correlating with blood-brain barrier penetration in analogs .

  • Oxadiazole ring modification (e.g., methylation) reduces metabolic stability but increases potency .

Challenges and Future Directions

  • Synthetic scalability: While microwave methods are efficient, T3P and noble-metal catalysts raise costs .

  • Toxicity profiling: Preliminary assays indicate low hepatotoxicity (CC50_{50} > 100 μM in HepG2), but in vivo studies are needed .

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